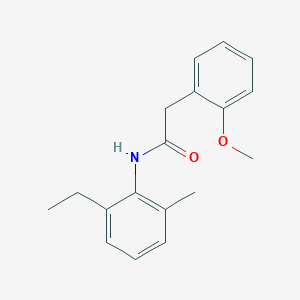![molecular formula C18H16ClNO2S B5535880 3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)
3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with potential interest in fields like organic chemistry and materials science due to its unique structure comprising a pyrrole ring, a thienyl group, and a chloro-substituted phenyl group. Its synthesis and analysis could offer insights into new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, where identifying the correct regioisomer can be challenging without X-ray crystallography. For instance, Kumarasinghe, Hruby, and Nichol (2009) described the synthesis of a related compound, emphasizing the role of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis of related compounds involves complex chemical reactions designed to introduce specific functional groups or modify the compound's structure to enhance its reactivity or to explore its potential in various applications. For instance, studies have highlighted methods for synthesizing derivatives through reactions involving key starting materials, such as phenylpropanoic acids, which serve as precursors to a wide range of heterocyclic compounds. These synthetic routes are crucial for developing new materials with potential applications in materials science, pharmaceuticals, and biochemistry (Behzadi et al., 2015; Soliman et al., 2010).
Molecular Engineering and Solar Cell Applications
In the field of organic electronics, derivatives of compounds similar to 3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid have been molecularly engineered to serve as organic sensitizers for solar cell applications. These sensitizers, when anchored onto semiconductor surfaces, exhibit high efficiencies in converting incident photons into electric current, showcasing their potential in renewable energy technologies (Kim et al., 2006).
Antimicrobial Activity
Certain derivatives containing structural motifs related to 3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid have demonstrated antimicrobial activities. These studies involve synthesizing and testing compounds for their effectiveness against various bacterial and fungal strains, highlighting the potential for these compounds to serve as templates for developing new antimicrobial agents (Mickevičienė et al., 2015).
Materials Science and Polymer Chemistry
Research has also explored the use of related compounds in materials science, particularly in the synthesis of polybenzoxazine precursors and other polymers. These studies emphasize the role of such compounds in developing new materials with desirable thermal and mechanical properties for a wide range of applications, from coatings to advanced composite materials (Trejo-Machin et al., 2017).
Propriétés
IUPAC Name |
3-[1-(4-chloro-2-methylphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-12-11-13(19)4-7-15(12)20-14(6-9-18(21)22)5-8-16(20)17-3-2-10-23-17/h2-5,7-8,10-11H,6,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFBMBYXYJTWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)
![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)
![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)